molecular formula C7H8FN B051586 4-Ethyl-2-fluoropyridine CAS No. 111887-68-4

4-Ethyl-2-fluoropyridine

Cat. No.: B051586
CAS No.: 111887-68-4
M. Wt: 125.14 g/mol
InChI Key: ADUKLIOGUJGWMP-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H8FN. This compound is characterized by the presence of an ethyl group at the fourth position and a fluorine atom at the second position of the pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, making them valuable in various scientific and industrial applications .

Scientific Research Applications

4-Ethyl-2-fluoropyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-fluoropyridine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable precursor, such as 4-ethyl-2-chloropyridine, with a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced fluorinating reagents and catalysts can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Mechanism of Action

The mechanism of action of 4-ethyl-2-fluoropyridine is largely dependent on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in modulation of enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 4-Methyl-2-fluoropyridine
  • 2,6-Difluoropyridine

Comparison: 4-Ethyl-2-fluoropyridine is unique due to the presence of both an ethyl group and a fluorine atom, which can significantly alter its chemical and biological properties compared to other fluoropyridines. The ethyl group can enhance lipophilicity, while the fluorine atom can increase metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name

4-ethyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUKLIOGUJGWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing 4-ethylpyridine (12.8 g, 120 mmol) and iodine (30.5 g, 120 mmol) in CF2ClCFCl2 (150 ml) was placed in a fluorination apparatus fitted with a drying tube filled with soda lime. Elemental fluorine (165 mmol) as a 10% mixture in dry nitrogen was then passed through the stirred solution using narrow bore PTFE tubing at ca. 40 ml/min. After the fluorine had been added the solution was poured into 10% aqueous sodium metabisulfite solution (300 ml), neutralised with solid sodium bicarbonate and extracted with dichloromethane. The organic extracts were dried and evaporated to a yellow oil (9.54 g) which contained ethlpyridine (78 % conversion), 2-fluoropyridine and other minor products by GC/MS. The oil redissolved in dichloromethane and washed with 2N HCI solution, dried (MgSO4) and evaporated to a clear oil to give 2-fluoro-4-ethylpyridine in >95% purity (6.3 g, 54% based on 78% conversion); δH (200 MHz, CDCl3, Me4Si) 1.26 ppm (3H, t, J 7.6, CH3), 2.69 (2H, q, J 7.6, CH2), 6.75 (1H, s, H-3), 7.02 (1H, d m, J 5.1, H-5), 8.09 (1H, d, J 5.1, H-6); δC (50 MHz, CDCl3, Me4Si) 14.1 ppm (s, CH3), 28.2 (d, 4JC-F 2.7, CH2), 108.5 (d, 2JC-F 36.5, C-3), 121.3 (d, 4JC-F 3.9, C-5), 147.3 (d, 3JC-F 15.2, C-6), 159.3 (d, 3JC-F 7.8, C-4), 164.2 (d, 1JC-F 236.3, C-2); δF (235 MHz, CDCl3, CFC13) 69.9 ppm (s); m/z (E1+125 (M+, 100%), 110 (47), 97 (15), 83 (13).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
CF2ClCFCl2
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
lime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorine
Quantity
165 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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